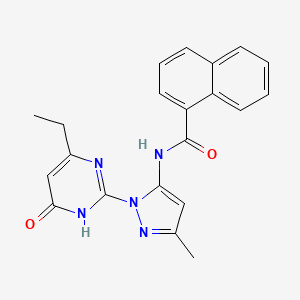
Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a versatile chemical compound with a unique structure that includes a five-membered isoxazole ring.
作用機序
Target of Action
It’s worth noting that oxazoline and oxazole compounds, to which this compound belongs, are important biological scaffolds present within many natural products .
Mode of Action
Oxazoline and oxazole compounds are known to exhibit a variety of physiological and pharmacological activities , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the diverse biological activities of oxazoline and oxazole compounds , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with oxazoline and oxazole compounds , it can be inferred that this compound may have a wide range of molecular and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate typically involves the [3+2] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . One common method includes the reaction of dibromoformoxime with 2-methylpropene in the presence of a base . The reaction conditions often involve controlling the temperature to be between 0-8°C and fully reacting for 2 hours in an ice-water bath, followed by stirring at room temperature for an additional 3 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cycloaddition reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium bicarbonate and solvents like dichloromethane . The reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while cycloaddition reactions can lead to the formation of more complex isoxazole derivatives .
科学的研究の応用
Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its unique structure and reactivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This makes it a valuable intermediate in organic synthesis and drug discovery.
特性
IUPAC Name |
methyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO3/c1-9-5(8)3-2-4(6)7-10-3/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFMYTOTPSJMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline](/img/structure/B2710033.png)



![2-(3-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2710037.png)



![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2710043.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2710047.png)


![2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2710051.png)
![7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710053.png)
